Potent Kinase Inhibition in the Imidazo[1,2-c]pyrimidine Series: A Class-Level Comparison to Imidazo[1,2-a]pyrimidine Isomers
Imidazo[1,2-c]pyrimidine derivatives demonstrate potent inhibition of Syk family kinases, a profile that has been a key driver in their development as orally active agents. For example, compound 9f from this series showed strong in vitro inhibition of Syk and ZAP-70 kinases [1]. Critically, this class-level activity is associated with an improvement in oral in vivo efficacy that was not observed in related 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives, which, despite strong in vitro Syk inhibition, exhibited poor oral performance [1]. This suggests the imidazo[1,2-c]pyrimidine core possesses superior pharmacokinetic properties for this target, a key differentiator from structurally similar heterocycles.
| Evidence Dimension | In vivo efficacy (oral) in a mouse model of IL-2 production |
|---|---|
| Target Compound Data | Imidazo[1,2-c]pyrimidine derivative (compound 9f) showed significant in vivo suppression of IL-2 production upon oral administration. |
| Comparator Or Baseline | 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives, which showed poor oral efficacy in the same mouse model. |
| Quantified Difference | Qualitative difference: imidazo[1,2-c]pyrimidine core was essential for achieving oral efficacy, whereas the triazolopyrimidine cores failed. |
| Conditions | Concanavalin A-induced IL-2 production in a mouse model after oral administration of compounds. |
Why This Matters
This class-level evidence supports selection of the imidazo[1,2-c]pyrimidine core over triazolopyrimidines for drug discovery programs requiring oral bioavailability for kinase targets.
- [1] T. Irie, et al. "Structure–activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." Bioorganic & Medicinal Chemistry, Volume 16, Issue 20, 2008, Pages 9247-9260. View Source
